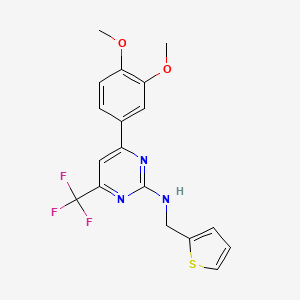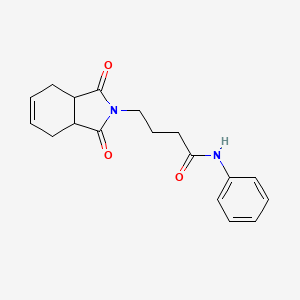![molecular formula C21H21N7 B5959878 1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B5959878.png)
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine is a complex organic compound that features a unique combination of pyridine, pyrimidine, pyrrole, and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine typically involves multi-step organic reactions. One common approach is the chemodivergent synthesis from α-bromoketones and 2-aminopyridines . The reaction conditions often include the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . The reaction conditions are mild and metal-free, making the process environmentally friendly .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied, focusing on minimizing waste and using non-toxic reagents.
Chemical Reactions Analysis
Types of Reactions
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: NaOMe, KOtBu
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have been studied for their biological activities.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring are known for their diverse pharmacological activities.
Uniqueness
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine is unique due to its combination of multiple heterocyclic rings, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
1-pyridin-2-yl-N-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7/c1-2-10-22-20(9-1)28-19-8-3-7-18(17(19)15-26-28)25-14-16-6-4-13-27(16)21-23-11-5-12-24-21/h1-2,4-6,9-13,15,18,25H,3,7-8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKYFJHKCNDOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC=CC=N3)NCC4=CC=CN4C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-(4-Ethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B5959795.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B5959802.png)

![2-[(2,3-difluorophenoxy)methyl]-N-[2-(3-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5959810.png)
![1-{4-[(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]phenyl}imidazolidine-2,4-dione](/img/structure/B5959839.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[1-(4-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B5959853.png)
![N-methyl-N-[[3-(oxolan-2-ylmethyl)-2-propylsulfonylimidazol-4-yl]methyl]butan-1-amine](/img/structure/B5959856.png)

![6-(1H-indol-3-yl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5959881.png)
![methyl 3-({methyl[1-(3-phenylpropyl)-3-piperidinyl]amino}carbonyl)benzoate](/img/structure/B5959889.png)
![2-(methoxymethyl)-7-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5959894.png)
![5-(1-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-N-propyl-2-thiophenecarboxamide](/img/structure/B5959897.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-ethylpiperidine](/img/structure/B5959898.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5959904.png)
